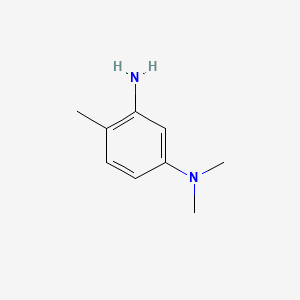

(3-Amino-4-methylphenyl)dimethylamine

Description

Contextualization within Substituted Anilines and Amines

(3-Amino-4-methylphenyl)dimethylamine, also known as N¹,N¹,4-trimethylbenzene-1,3-diamine, belongs to the family of substituted anilines. lookchem.com Aniline (B41778) is the simplest aromatic amine, and its derivatives are formed by replacing one or more hydrogen atoms on the benzene (B151609) ring or the amino group with other functional groups. wikipedia.org The subject compound is a diamine featuring a primary amino group (-NH₂) and a tertiary dimethylamino group (-N(CH₃)₂) on a toluene (B28343) backbone. This structure places it within the less common category of meta-substituted anilines, which are of particular interest to synthetic chemists. rsc.org

The electronic properties of the aniline ring are significantly influenced by the nature of its substituents. The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. rsc.org The presence of multiple electron-donating groups—a primary amine, a tertiary amine, and a methyl group—in this compound makes its electronic landscape complex. The basicity of aromatic amines is generally lower than that of aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system. numberanalytics.com The specific arrangement of functional groups in this molecule influences its reactivity, basicity, and potential for intermolecular interactions. cambridge.org

Table 1: Physicochemical Properties of this compound This interactive table provides key data for this compound.

| Property | Value | Reference |

| CAS Number | 6370-29-2 | lookchem.com |

| Molecular Formula | C₉H₁₄N₂ | lookchem.com |

| Molecular Weight | 150.224 g/mol | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

| LogP | 2.22440 | lookchem.com |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | chemscene.com |

Strategic Importance in Contemporary Chemical Synthesis and Materials Science

Aromatic amines are of significant strategic importance as intermediates in the chemical industry. taylorandfrancis.com Their versatility allows them to be key starting materials for a vast range of products. numberanalytics.com Substituted anilines, in particular, are crucial building blocks for fine organic synthesis and have applications in medicinal chemistry and materials science. rsc.org

The bifunctional nature of this compound, possessing two distinct amine groups, offers multiple reaction pathways for chemical synthesis. The primary amine can undergo diazotization, a classic reaction for anilines, which converts the amino group into a diazonium salt. wikipedia.org This intermediate can then be replaced by a wide variety of other functional groups, enabling the synthesis of diverse derivatives. wikipedia.org

In materials science, aromatic diamines are fundamental monomers for the production of high-performance polymers, such as polyamides and polyimides. Aromatic amines are also investigated for their role in promoting adhesion between different materials, for example, in polyethylene-steel systems. researchgate.net The specific substitution pattern of this compound could be exploited to tailor the properties of resulting polymers, potentially influencing factors like thermal stability, solubility, and mechanical strength. Derivatives of 1,3-benzenediamine are of interest for developing advanced materials. ontosight.ai

Evolution of Research Methodologies for Complex Amine Systems

The study of complex aromatic amines has been advanced by the continuous development of sophisticated synthetic and analytical methodologies.

Synthetic Methodologies: Traditional synthesis of substituted anilines often involves multi-step processes, such as the nitration of an aromatic ring followed by reduction of the nitro group. beilstein-journals.org While robust, these methods can sometimes lack efficiency or require harsh conditions. Modern synthetic chemistry has focused on developing more direct and elegant routes. Catalyst- and additive-free methods are being developed for the synthesis of substituted anilines from readily available precursors. beilstein-journals.org Multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single operation, represent a significant advance in efficiency and are being applied to the synthesis of meta-substituted anilines. rsc.orgrsc.org Furthermore, transition metal-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-nitrogen bonds. beilstein-journals.org More recently, photoredox catalysis has emerged as an environmentally benign approach to amine functionalization, utilizing visible light to drive complex chemical transformations. nih.govacs.org

Analytical Methodologies: The characterization and analysis of complex amine systems require a suite of powerful analytical techniques. The identification and quantification of aromatic amines often rely on chromatographic methods coupled with sensitive detectors. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard tools for separating and identifying components in complex mixtures. nih.govresearchgate.netpublisso.de Often, derivatization of the amines is performed prior to analysis to enhance their detectability. nih.govpublisso.de For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, providing detailed information about the molecular framework through various experiments. mdpi.com In particular, quantitative ¹³C NMR spectroscopy has proven to be a powerful, non-invasive technique for studying the speciation of amines in complex systems, such as in CO₂ capture processes. researchgate.net

Table 2: Common Analytical Techniques for Aromatic Amines This interactive table summarizes modern methods used to analyze complex aromatic amine systems.

| Technique | Abbreviation | Application | Reference |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification, often with fluorescence or MS detection. | nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile or derivatized amines. | researchgate.netpublisso.de |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Powerful tool for identification of amines in complex matrices. | researchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Unambiguous structural elucidation of amine compounds. | mdpi.com |

| Thin Layer Chromatography | TLC | Rapid, simple detection of aromatic amines. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,4-trimethylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAVZMLVLNTTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6370-29-2 | |

| Record name | (3-Amino-4-methylphenyl)dimethylamine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design

Novel Synthetic Approaches for (3-Amino-4-methylphenyl)dimethylamine

Recent advancements in organic synthesis have paved the way for more efficient and selective methods for preparing substituted aromatic amines. These approaches focus on readily available starting materials, optimizing reaction conditions to maximize yield and purity, and incorporating principles of green chemistry.

The synthesis of this compound can be envisioned through several strategic routes, primarily starting from commercially available toluene (B28343) derivatives. A common and logical precursor is 4-methyl-3-nitroaniline (B15663). This compound provides a scaffold where one amino group is already present, and the nitro group is positioned for reduction to the second amino group.

A plausible synthetic pathway commencing with 4-methyl-3-nitroaniline would involve two key steps:

N,N-dimethylation of the existing amino group.

Reduction of the nitro group to a primary amine.

The order of these steps can be critical. Performing the N,N-dimethylation first on 4-methyl-3-nitroaniline would yield N,N-dimethyl-4-methyl-3-nitroaniline. Subsequent reduction of the nitro group would then produce the target compound. This route is often preferred as the reduction of the nitro group can be a high-yielding and clean reaction.

Another potential starting material is 2,4-dinitrotoluene. A synthetic route from this precursor would involve:

Selective reduction of one nitro group to form 2-methyl-5-nitroaniline (B49896) or 4-methyl-3-nitroaniline.

N,N-dimethylation of the resulting amino group.

Reduction of the second nitro group.

This approach adds complexity due to the need for selective reduction, which can be sensitive to the choice of reagents and reaction conditions.

The efficiency of the synthesis of this compound heavily relies on the optimization of reaction conditions for the key transformations, namely N,N-dimethylation and nitro group reduction.

N,N-Dimethylation: The methylation of anilines can be achieved through various methods. A classic approach is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. organic-chemistry.org This method is often effective for the exhaustive methylation of primary and secondary amines to their tertiary counterparts. For the N,N-dimethylation of an aniline (B41778) derivative, the reaction is typically performed at elevated temperatures.

More contemporary methods involve the use of other methylating agents such as dimethyl sulfate (B86663) or methyl iodide. However, these reagents are toxic and can lead to the formation of quaternary ammonium (B1175870) salts if not carefully controlled. A greener alternative that has gained traction is the use of dimethyl carbonate (DMC) in the presence of a catalyst, which offers a more environmentally benign methylation process.

Catalytic N-methylation using methanol (B129727) over heterogeneous catalysts is another viable option, particularly in industrial settings. nih.gov The choice of catalyst and reaction conditions such as temperature and pressure can be fine-tuned to achieve high selectivity for the desired N,N-dimethylated product. researchgate.net

Nitro Group Reduction: The reduction of the nitro group is a well-established transformation in organic synthesis. Catalytic hydrogenation is one of the most common and efficient methods. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction conditions are generally mild and the work-up is straightforward, often involving simple filtration to remove the catalyst.

Alternatively, chemical reduction methods can be used. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid, are effective for the reduction of aromatic nitro compounds. kashanu.ac.ir The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule that might be sensitive to catalytic hydrogenation.

A summary of typical reaction conditions for these key steps is presented in the table below.

| Transformation | Reagent/Catalyst | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |

| N,N-Dimethylation | Formaldehyde/Formic Acid | Water or excess reagent | 80-100 | Atmospheric | 70-90 |

| Dimethyl Carbonate/Catalyst | N/A or high-boiling solvent | 120-180 | Varies | 85-95 | |

| Methanol/Heterogeneous Catalyst | Gas Phase | 200-300 | Varies | >90 | |

| Nitro Group Reduction | H₂/Pd-C | Ethanol, Methanol, Ethyl Acetate | 25-50 | 1-5 atm | >95 |

| SnCl₂·2H₂O/HCl | Ethanol | 70-80 | Atmospheric | 80-95 | |

| Fe/Acetic Acid | Water/Ethanol | 80-100 | Atmospheric | 85-95 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste.

In the context of synthesizing this compound, several green chemistry principles can be applied:

Use of Greener Methylating Agents: As mentioned, dimethyl carbonate (DMC) is a non-toxic and biodegradable alternative to traditional methylating agents like dimethyl sulfate and methyl iodide. DMC's primary byproduct is methanol, which can be recycled, and carbon dioxide.

Catalytic Reductions: Catalytic hydrogenation for the nitro group reduction is a prime example of a green reaction. It uses a catalytic amount of a recyclable metal and produces water as the only byproduct. This is a significant improvement over stoichiometric metal-acid reductions (e.g., Sn/HCl, Fe/HCl) which generate large amounts of metallic waste.

Solvent Selection: The choice of solvent plays a crucial role in the environmental footprint of a synthesis. Utilizing water or ethanol, which are considered green solvents, for reactions like the Eschweiler-Clarke methylation or certain reductions, is preferable to using chlorinated or other volatile organic compounds (VOCs).

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Reductive amination, which combines the formation of an amine and its alkylation in a single step, is an example of a reaction with high atom economy. frontiersin.org For instance, the direct reductive amination of a nitro compound with an aldehyde can be an efficient way to synthesize substituted amines. frontiersin.org

Continuous Flow and Microreactor Synthesis Strategies

The shift from traditional batch processing to continuous flow manufacturing is a significant trend in the chemical industry, driven by the potential for improved safety, efficiency, and scalability. The synthesis of aromatic amines is well-suited for this technology.

Continuous flow systems, particularly microreactors, offer precise control over reaction parameters such as temperature, pressure, and residence time. This level of control allows for detailed kinetic studies of reactions like amination and methylation. By systematically varying the flow rates of reactants and the temperature of the reactor, it is possible to gather a large amount of kinetic data in a short period.

For the synthesis of this compound, kinetic models can be developed for both the N,N-dimethylation and the nitro group reduction steps. This data is invaluable for understanding the reaction mechanisms and for optimizing the process to maximize the yield of the desired product while minimizing the formation of byproducts. For example, in a continuous hydrogenation reaction, the kinetics would be dependent on the concentration of the nitro compound, the pressure of hydrogen, the catalyst loading, and the temperature.

The ability to rapidly screen different catalysts and conditions in a continuous flow setup accelerates the development of highly efficient processes. The small reaction volumes in microreactors also enhance safety, especially when dealing with highly exothermic reactions or hazardous reagents.

The design of the reactor is critical for the successful implementation of continuous flow synthesis. For gas-liquid reactions like catalytic hydrogenation, specialized reactors such as packed-bed reactors or trickle-bed reactors are often employed. In these reactors, the liquid substrate flows over a solid catalyst bed in the presence of a continuous stream of hydrogen gas. This design ensures efficient gas-liquid-solid mixing and high mass transfer rates, which are crucial for achieving high reaction rates.

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key advantage of continuous flow technology. For the synthesis of this compound, process intensification can be achieved through several means:

Enhanced Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat exchange. This is particularly important for managing the heat generated in exothermic reactions like hydrogenation, preventing thermal runaways and the formation of degradation products.

Improved Mass Transfer: The small channel dimensions in microreactors reduce diffusion distances, leading to faster mixing and higher reaction rates. This is especially beneficial for multiphasic reactions.

Integration of Reaction and Separation: Continuous flow systems can be designed to integrate reaction and purification steps. For example, the output from a flow reactor can be directly fed into a continuous separation unit, such as a liquid-liquid extractor or a crystallizer, streamlining the entire manufacturing process.

The table below summarizes the key parameters and their implications in the design of a continuous flow process for the synthesis of this compound.

| Parameter | Description | Importance in Continuous Flow |

| Residence Time | The average time a reactant spends in the reactor. | Directly influences conversion and selectivity. Easily controlled by adjusting flow rates. |

| Temperature | The operating temperature of the reactor. | Precisely controlled for optimal reaction rates and to minimize side reactions. |

| Pressure | The operating pressure of the reactor. | Crucial for reactions involving gases (e.g., hydrogenation). Enhances gas solubility and reaction rates. |

| Stoichiometry | The molar ratio of reactants. | Can be precisely controlled by adjusting the flow rates of the individual reactant streams. |

| Catalyst Loading | The amount of catalyst used in a packed-bed reactor. | Affects the overall throughput and lifetime of the catalyst bed. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By leveraging the advantages of continuous flow and microreactor technologies, the synthesis of this compound can be made more efficient, safer, and more sustainable compared to traditional batch methods.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound requires precise control over the placement of the amino and dimethylamino groups on the 4-methylphenyl (toluene) scaffold. A common and effective strategy involves the nitration of an N,N-dimethyl-p-toluidine (4-methyl-N,N-dimethylaniline) precursor, followed by the reduction of the resulting nitro group.

The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The N,N-dimethylamino group is a potent activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-directing group. In the case of 4-methyl-N,N-dimethylaniline, the para position relative to the dimethylamino group is blocked by the methyl group. Therefore, electrophilic substitution is directed to the ortho position.

However, the conditions of the nitration reaction significantly influence the outcome. In the presence of strong acids like a mixture of nitric acid and sulfuric acid, the highly basic dimethylamino group is protonated to form an anilinium ion (-N+H(CH₃)₂). stackexchange.comyoutube.comyoutube.com This protonated group acts as a deactivating, meta-directing group due to its electron-withdrawing inductive effect. orgsyn.org This change in directing effect allows for the introduction of the nitro group at the meta position relative to the dimethylamino group, which is the desired position for the synthesis of the target compound.

A plausible synthetic route is outlined below:

Nitration: 4-methyl-N,N-dimethylaniline is treated with a nitrating agent in a strong acidic medium. The protonated dimethylamino group directs the electrophilic nitration to the meta position, yielding 4-methyl-N,N-dimethyl-3-nitroaniline.

Reduction: The resulting nitro compound is then reduced to the corresponding primary amine. This can be achieved through various methods, such as catalytic hydrogenation using a palladium-on-carbon catalyst or by using reducing agents like tin(II) chloride in hydrochloric acid. prepchem.com

This two-step process provides a regioselective route to this compound, where the selectivity is controlled by the reaction conditions of the nitration step.

| Step | Reaction | Reagents and Conditions | Key Consideration |

| 1 | Nitration | HNO₃, H₂SO₄ | Protonation of the dimethylamino group to direct nitration to the meta position. |

| 2 | Reduction | H₂, Pd/C or SnCl₂, HCl | Reduction of the nitro group to a primary amine. |

While this compound is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral derivatives. The presence of a primary amino group allows for the introduction of chirality through the use of chiral auxiliaries or catalyst-based methods.

One common approach is the formation of a chiral imine. mdpi.comnih.gov The primary amino group of this compound can be condensed with a chiral aldehyde or ketone to form a chiral imine. This reaction introduces a stereocenter, and the resulting imine can then undergo diastereoselective reactions, such as nucleophilic additions, where the chiral auxiliary directs the approach of the nucleophile.

Alternatively, a chiral environment can be created using a chiral catalyst. The reaction of the primary amino group with an achiral aldehyde or ketone in the presence of a chiral catalyst, such as a chiral phosphoric acid, can lead to the formation of a chiral imine or a related intermediate that can then react stereoselectively. tdl.org

Another strategy involves the attachment of a chiral auxiliary to the primary amino group. For instance, reaction with a chiral acyl chloride would form a chiral amide. The chiral auxiliary can then influence the stereochemical outcome of subsequent reactions on the molecule before being cleaved to yield the chiral product. nih.gov

These approaches enable the use of this compound as a scaffold for the asymmetric synthesis of more complex, chiral molecules.

| Approach | Description | Example Reagents |

| Chiral Imine Formation | Condensation of the primary amino group with a chiral aldehyde or ketone. | Chiral aldehydes, chiral ketones |

| Chiral Catalysis | Reaction with an achiral aldehyde or ketone in the presence of a chiral catalyst. | Chiral phosphoric acids |

| Chiral Auxiliary Attachment | Acylation of the primary amino group with a chiral acylating agent. | Chiral acyl chlorides |

Derivatization Strategies from this compound

The presence of three distinct functional moieties—a primary aromatic amine, a tertiary aromatic amine, and an activated aromatic ring—makes this compound a versatile platform for a wide range of derivatization reactions.

The differing reactivity of the primary amino group and the tertiary dimethylamino group allows for selective functionalization. whamine.com The primary amino group is nucleophilic and possesses two reactive N-H bonds, making it susceptible to reactions with electrophiles. quora.commsu.edu In contrast, the tertiary dimethylamino group is less nucleophilic due to steric hindrance and lacks N-H bonds for substitution, though it can be alkylated to form a quaternary ammonium salt under forcing conditions. wikipedia.org

Selective reactions at the primary amino group include:

Acylation: The primary amine can be selectively acylated with reagents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. This reaction is a common method for protecting the amino group or for introducing new functional groups. researchgate.net

Imine Formation: Condensation with aldehydes or ketones readily occurs at the primary amino group to form Schiff bases (imines). researchgate.net This is a versatile transformation for introducing a variety of substituents.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary aromatic amine into a diazonium salt. This is a pivotal intermediate that can be converted into a wide array of functional groups (e.g., -OH, -CN, -X where X is a halogen). youtube.comyoutube.com

The tertiary dimethylamino group is generally unreactive under the conditions used for the reactions above. However, it can react with strong alkylating agents, such as methyl iodide, to form a quaternary ammonium salt.

| Functional Group | Reaction | Reagent | Product |

| Primary Amino | Acylation | Acetyl chloride | N-(5-(dimethylamino)-2-methylphenyl)acetamide |

| Primary Amino | Imine Formation | Benzaldehyde | N-benzylidene-4-methyl-3-(dimethylamino)aniline |

| Primary Amino | Diazotization | NaNO₂, HCl | 4-methyl-3-(dimethylamino)benzenediazonium chloride |

| Tertiary Amino | Quarternization | Methyl iodide | (3-amino-4-methylphenyl)trimethylammonium iodide |

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a primary amino group, a dimethylamino group, and a methyl group. The amino and dimethylamino groups are strong activators and ortho-, para-directors, while the methyl group is a weaker activator and also an ortho-, para-director.

The regiochemical outcome of electrophilic substitution is determined by the combined directing effects of these groups. The most nucleophilic positions on the ring are those that are ortho or para to the strongest activating groups, particularly the amino and dimethylamino groups.

Halogenation: Reactions with electrophilic halogenating agents like bromine (Br₂) or N-chlorosuccinimide (NCS) are expected to proceed readily, likely at the positions ortho to the amino and dimethylamino groups that are not sterically hindered. The synthesis of halogenated anilines is a common transformation. nih.gov

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are powerful methods for C-C bond formation, they can be challenging with highly activated anilines. quora.com The Lewis acid catalyst required for these reactions can complex with the basic amino groups, deactivating the ring. thieme-connect.comthieme-connect.comscispace.com However, under specific conditions, these reactions may be possible, leading to substitution at the most activated positions. nih.gov

The precise location of substitution will depend on the specific electrophile and reaction conditions, with steric hindrance from the existing substituents also playing a significant role in directing the incoming electrophile. vaia.com

The multifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmacologically active agents. whiterose.ac.ukresearchgate.netnih.gov

The primary amino group can be used as a handle to construct a variety of heterocyclic rings. For example, it can react with 1,3-dicarbonyl compounds to form pyrimidines or with other bifunctional reagents to create a range of fused and non-fused heterocyclic systems. Compounds containing a dimethylaminophenyl moiety are known to be versatile intermediates in the synthesis of heterocycles. nih.govderpharmachemica.com

In medicinal chemistry, the dimethylamino group is a common pharmacophore found in many FDA-approved drugs. rsc.org The ability to further functionalize the primary amino group and the aromatic ring allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. For instance, the primary amine could be acylated with various carboxylic acids, or the aromatic ring could be substituted to modulate the electronic and steric properties of the molecule. This makes this compound a valuable starting material for the discovery of new therapeutic agents. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations

Detailed Mechanistic Elucidation of Key Reactions

Characterization of Reaction Intermediates

Direct characterization of reaction intermediates of (3-Amino-4-methylphenyl)dimethylamine is not extensively documented in the literature. However, by analogy with similar aromatic amines and N,N-dimethylanilines, several types of intermediates can be postulated and their presence inferred using various analytical techniques.

In electrophilic aromatic substitution reactions, the formation of a sigma complex (or arenium ion) is a key intermediate. For this compound, the amino and dimethylamino groups are strong activating groups, directing electrophiles to the ortho and para positions. The stability of the resulting arenium ion, which can be studied computationally, determines the regioselectivity of the reaction.

Oxidation reactions of N,N-dimethylanilines are known to proceed through radical cations . In the case of this compound, one-electron oxidation would initially form a radical cation, where the positive charge and unpaired electron are delocalized over the aromatic ring and the nitrogen atoms. These intermediates are often highly colored and can be detected using transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy. Subsequent reactions of this radical cation can lead to a variety of products, including coupling products. For instance, the oxidation of N,N-dimethylaniline has been shown to produce N-p-dimethylaminobenzyl-N-methylaniline and 4,4′-bisdimethylaminodiphenylmethane as intermediates in the formation of dyes like crystal violet. rsc.org

In reactions involving the primary amino group, such as diazotization, the formation of a diazonium salt is a critical intermediate. These intermediates are typically formed by treating the primary amine with nitrous acid at low temperatures. While often unstable, they can be characterized in solution by spectroscopic methods like NMR and IR spectroscopy before they are used in subsequent reactions, such as Sandmeyer or Heck reactions.

Furthermore, in condensation reactions with carbonyl compounds, the initial nucleophilic attack of the primary amino group on the carbonyl carbon leads to the formation of a hemiaminal intermediate . These intermediates are often transient and can dehydrate to form an imine (Schiff base). The presence of hemiaminals can sometimes be detected by careful spectroscopic analysis under conditions that disfavor dehydration.

Techniques for the characterization of such fleeting intermediates include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): Low-temperature NMR can be used to observe and characterize thermally unstable intermediates.

Infrared (IR) and Raman Spectroscopy: These techniques can identify functional groups present in intermediates.

UV-Visible Spectroscopy: The formation of colored intermediates, such as radical cations or charge-transfer complexes, can be monitored.

Mass Spectrometry: Techniques like electrospray ionization (ESI-MS) can be used to detect and identify intermediates in the gas phase.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it, leading to a stable, characterizable product. This provides indirect evidence for the existence of the intermediate.

Computational Chemistry: Quantum chemical calculations can be employed to model the structures and energies of potential intermediates and transition states, providing theoretical support for proposed reaction mechanisms.

Catalysis in this compound Chemistry

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling the formation of complex molecules under milder conditions and with higher selectivity. The presence of multiple reactive sites in the molecule allows for a diverse range of catalytic transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound can participate in these reactions through its primary amino group or by activation of the aromatic ring.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are fundamental in modern organic synthesis for forming C-N bonds. While this compound itself would act as the amine component, its primary amino group can be transformed into other functionalities, such as a halide or triflate, which can then participate in a wide array of palladium-catalyzed couplings like Suzuki, Heck, and Sonogashira reactions. The dimethylamino group can also influence the catalytic cycle, and its electronic effects must be considered in catalyst and ligand selection.

Copper-catalyzed reactions , such as the Ullmann condensation, offer a classical yet effective method for forming C-N, C-O, and C-S bonds. The primary amino group of this compound can react with aryl halides under copper catalysis to form diarylamines. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Below is a representative table of transition metal-catalyzed coupling reactions that aromatic amines analogous to this compound can undergo.

| Coupling Reaction | Catalyst/Ligand | Reactant A | Reactant B | Product Type |

| Buchwald-Hartwig Amination | Pd(dba)₂ / BINAP | Aryl Halide/Triflate | This compound | N-Aryl-3-amino-4-methyl-N,N-dimethylaniline |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | Halogenated this compound derivative | Biaryl compound |

| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Alkene | Halogenated this compound derivative | Substituted alkene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Halogenated this compound derivative | Aryl-alkyne |

| Ullmann Condensation | CuI / L-proline | Aryl Halide | This compound | Diarylamine |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild and environmentally benign conditions. The amino groups of this compound can themselves act as basic catalysts or can be the target of organocatalytic transformations.

For instance, the primary amino group can react with aldehydes or ketones, catalyzed by a chiral Brønsted acid or base, to form chiral imines or enamines. These in-situ generated species can then participate in a variety of stereoselective reactions.

Furthermore, the oxidation of substituted anilines can be achieved using organocatalysts. For example, ketone-catalyzed oxidation of anilines can lead to the formation of nitroso or nitro compounds, or can mediate coupling reactions to form azoxybenzenes. The specific outcome depends on the catalyst and reaction conditions employed.

The following table provides examples of organocatalytic transformations applicable to aromatic amines.

| Transformation | Organocatalyst | Substrate | Reagent | Product Type |

| Asymmetric Aldol Reaction | Proline | Aldehyde/Ketone | This compound (as enamine precursor) | β-Hydroxy carbonyl |

| Asymmetric Michael Addition | Chiral Squaramide | α,β-Unsaturated compound | This compound (as nucleophile) | γ-Amino carbonyl |

| Oxidation to Azoxybenzene | Trifluoroacetophenone | This compound | Hydrogen Peroxide | Symmetrical azoxybenzene derivative |

Biocatalytic Approaches to Amine Modification

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild aqueous conditions. The modification of aromatic amines using biocatalysis is a growing field with applications in green chemistry and the synthesis of pharmaceuticals.

Enzymes such as transaminases can be used for the synthesis of chiral amines. While not directly applicable to modifying the existing amino groups of this compound, related biocatalytic methods can be used to introduce amino functionalities to precursor molecules with high stereocontrol.

Oxidoreductases , such as laccases or monooxygenases, can catalyze the oxidation of aromatic amines. Depending on the enzyme and reaction conditions, this can lead to polymerization, the formation of quinone-imines, or hydroxylation of the aromatic ring. For instance, aniline (B41778) oxygenase is known to convert substituted anilines to the corresponding catechols.

Lipases have been employed in the amidation of anilines. This can be a route to acylate the primary amino group of this compound with high selectivity.

A summary of potential biocatalytic approaches is presented in the table below.

| Biocatalytic Approach | Enzyme Class | Potential Transformation | Product Type |

| Acylation | Lipase | Acylation of the primary amino group | N-Acyl derivative |

| Oxidation/Hydroxylation | Laccase/Monooxygenase | Ring hydroxylation or oxidative coupling | Hydroxylated aniline or polymeric material |

| Amidation | Amidase | Formation of an amide bond | N-Acyl derivative |

Electronic Structure and Molecular Geometry

The arrangement of electrons and atoms defines the fundamental chemical and physical properties of a molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular geometries, electronic properties, and vibrational frequencies. A typical DFT study on this compound would involve optimizing the molecule's ground-state geometry. This would provide precise data on bond lengths, bond angles, and dihedral angles between the phenyl ring and its substituents (amino, methyl, and dimethylamino groups). However, specific optimized geometrical parameters from DFT calculations for this compound are not documented in the literature.

Conformation Analysis and Conformational Landscapes

Molecules with rotatable bonds, such as the C-N bond of the dimethylamino group and the C-C bond of the methyl group in this compound, can exist in multiple spatial arrangements known as conformations. A conformational analysis would identify the most stable conformers and the energy barriers for rotation between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity. Currently, there are no published conformational landscapes for this molecule.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. Analysis of the spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. Specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in research publications.

Intermolecular Interactions and Crystal Engineering

The way molecules interact with each other governs their macroscopic properties, such as melting point, boiling point, and solubility, and determines how they arrange in a solid state (crystal engineering).

Hydrogen Bonding Networks

The primary amino group (-NH₂) and the nitrogen of the dimethylamino group in this compound can participate in hydrogen bonding, acting as hydrogen bond donors and acceptors, respectively. In a crystal structure, these interactions would form complex networks that stabilize the solid state. A detailed crystallographic study would be required to identify and characterize these networks, including specific bond distances and angles. Such a crystal structure analysis for this compound has not been published.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling provides indispensable tools for elucidating the detailed pathways of chemical reactions involving this compound. Using quantum chemical methods, particularly Density Functional Theory (DFT), researchers can map the potential energy surface (PES) of a reaction. This map details the energy of the system as a function of the geometric arrangement of the atoms, revealing the lowest energy path from reactants to products. Such studies are critical for understanding reaction selectivity, predicting reaction outcomes, and designing more efficient synthetic routes. For aromatic amines, common reactions include electrophilic substitution, oxidation, and coupling reactions, the mechanisms of which can be thoroughly investigated computationally.

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the minimum energy reaction pathway and is characterized computationally as a first-order saddle point on the PES. This means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A successful TS calculation is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Hypothetical DFT Data for a Reaction Transition State

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Imaginary Frequency | The unique negative vibrational frequency of the transition state structure. | -100 to -1000 cm⁻¹ |

| Activation Energy (Ea) | Energy barrier for the reaction (E_TS - E_Reactants). | 40 - 150 kJ mol⁻¹ |

| Reaction Enthalpy (ΔH) | Overall energy change of the reaction (E_Products - E_Reactants). | Exothermic (< 0) or Endothermic (> 0) |

While quantum mechanics is excellent for describing the energetics of a reaction pathway, Molecular Dynamics (MD) simulations are used to study the time-evolution of reactive processes. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities over time. mdpi.com For reactive processes, specialized force fields or quantum mechanics/molecular mechanics (QM/MM) methods are necessary to allow for the formation and breaking of chemical bonds.

MD simulations can reveal the detailed atomic motions that lead to a chemical reaction, providing insights that are inaccessible from static PES calculations. researchgate.net These simulations can be used to study the role of molecular diffusion, orientation, and solvent dynamics in controlling reaction rates. mdpi.com For instance, an MD simulation could model the approach of a reactant to the amino group of this compound, the dynamic fluctuations of the transition state, and the subsequent separation of products, all within a realistic solvent environment. nih.gov

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction pathways and kinetics. Computational models account for solvation effects in two primary ways: through implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and transition states.

Explicit solvent models provide a more detailed and accurate picture by including a number of individual solvent molecules in the simulation box around the solute. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in directing reaction pathways. researchgate.net For this compound, the amino groups would be expected to form strong hydrogen bonds with protic solvents, potentially altering their nucleophilicity and the activation energies of subsequent reactions.

Spectroscopic Property Prediction and Validation Methodologies

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, validate proposed molecular structures, and understand how structure influences spectroscopic properties. cardiff.ac.uk For this compound, methods like DFT can accurately predict vibrational (IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Infrared (IR) and Raman spectroscopy are powerful experimental techniques for identifying molecular functional groups and probing molecular structure. arxiv.org Computational simulation of these spectra using DFT has become a standard practice for aiding in the interpretation of experimental results. cardiff.ac.uk

The process begins with the geometry optimization of the molecule to find its lowest energy structure. scifiniti.com Following this, a vibrational frequency calculation is performed. This calculation yields a set of normal modes, each with a corresponding frequency and intensity (for IR) or activity (for Raman). arxiv.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically multiplied by an empirical scaling factor (around 0.96 for B3LYP functionals) to improve agreement with experiment. researchgate.net

The simulated spectrum provides a detailed assignment for each experimental peak. For this compound, DFT calculations would predict characteristic frequencies for N-H stretching and bending of the primary amine, C-N stretching of both amine groups, C-H stretching and bending of the methyl and aromatic groups, and various phenyl ring vibrations. scispace.comias.ac.in

Table 3: Predicted Vibrational Frequencies for this compound (DFT/B3LYP)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Predicted IR Intensity | Predicted Raman Activity | Assignment |

|---|---|---|---|---|

| ν(N-H) asym | ~3450 | High | Medium | Asymmetric stretching of primary amine |

| ν(N-H) sym | ~3360 | High | Medium | Symmetric stretching of primary amine |

| ν(C-H) arom | 3050 - 3100 | Medium | High | Aromatic C-H stretching |

| ν(C-H) alkyl | 2850 - 2980 | High | High | Methyl C-H stretching |

| δ(N-H) | ~1620 | High | Low | Scissoring/bending of primary amine |

| ν(C=C) ring | 1500 - 1600 | Medium-High | High | Aromatic ring stretching |

| δ(C-H) alkyl | 1440 - 1470 | Medium | Medium | Methyl C-H bending |

| ν(C-N) arom | ~1280 | High | Medium | Aromatic C-N stretching |

| ν(C-N) alkyl | ~1150 | Medium | Low | Alkyl C-N stretching |

| γ(C-H) oop | 750 - 900 | High | Low | Out-of-plane aromatic C-H bending |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation of (3-Amino-4-methylphenyl)dimethylamine from complex matrices, including reaction mixtures and pharmaceutical formulations. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like aromatic amines. sigmaaldrich.com Method development for this compound requires careful optimization of several parameters to achieve adequate separation and sensitivity.

Due to the basic nature of the amine functional groups, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be an effective strategy. helixchrom.com Columns such as Coresep 100 can provide good retention and peak shape for polar basic compounds. helixchrom.com The retention and resolution can be finely tuned by adjusting the mobile phase composition, specifically the percentage of organic solvent (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com

For sensitive detection, especially at trace levels, pre-column derivatization is often employed. nih.gov Amines can react with derivatizing agents to form products with high molar absorptivity or fluorescence quantum yield. nih.govgoogle.com A common agent is 4-chloro-7-nitrobenzofurazane (NBD-Cl), which reacts with secondary amines to create highly fluorescent derivatives detectable by a fluorescence detector (FLD). nih.gov An alternative is derivatization with reagents like 2-nitro-4-trifluoromethylfluorobenzene, allowing for detection with a Diode-Array Detector (DAD). google.com

A typical HPLC method would be validated for linearity, accuracy, precision, and recovery to ensure its reliability for quantitative analysis. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18 or Mixed-Mode Cation-Exchange Column (e.g., 4.6x150 mm, 2.7 µm) | Provides retention for the aromatic amine structure through hydrophobic and/or ionic interactions. helixchrom.com |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 2.8) B: Acetonitrile (ACN) | Gradient elution allows for the separation of compounds with a range of polarities. nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical scale columns ensuring optimal efficiency. nih.gov |

| Temperature | 40 °C | Controls viscosity and improves peak shape and reproducibility. nih.gov |

| Detection | Fluorescence (FLD): λex = 450 nm, λem = 540 nm (after NBD-Cl derivatization) | Provides high sensitivity and selectivity for the derivatized amine. nih.gov |

| Injection Volume | 5 - 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The polar nature of amines like this compound necessitates derivatization prior to GC analysis to improve volatility and chromatographic behavior. sigmaaldrich.com Derivatization involves replacing the active hydrogen on the primary amine with a nonpolar group, which reduces intermolecular hydrogen bonding. sigmaaldrich.com

A common derivatization reagent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The analysis of these derivatives is typically performed on a low-polarity capillary column, such as an SLB™-5ms. sigmaaldrich.com For detection, a Flame Ionization Detector (FID) can be used for general-purpose quantification, while a Mass Spectrometer (MS) provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. sigmaaldrich.commdpi.com Thermal desorption (TD) techniques can also be used for preconcentration when analyzing trace levels of amines in gaseous samples. researchgate.net

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

| Derivatization | Reaction with MTBSTFA to form a TBDMS derivative. | Increases volatility and improves peak shape for GC analysis. sigmaaldrich.com |

| GC Column | SLB-5ms (e.g., 20 m x 0.18 mm, 0.18 µm film thickness) | A low-polarity column suitable for separating a wide range of organic molecules. sigmaaldrich.com |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS applications. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min | Temperature gradient to separate analytes based on boiling points. |

| Detector | Mass Spectrometer (MS) | Provides structural information for positive identification and quantification. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

The molecule this compound is achiral as it does not possess a stereocenter and is not asymmetric. Therefore, it does not exist as enantiomers. Consequently, chiral chromatography for the evaluation of enantiomeric purity is not applicable to this specific compound. Chiral separation techniques are employed for molecules that can exist as non-superimposable mirror images, a characteristic that this compound lacks. nih.govsigmaaldrich.com

Mass Spectrometry Approaches for Molecular Structure Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the identity and elucidating the structure of this compound by providing information about its molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often performed using instruments like Fourier-Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.gov This capability is crucial for unambiguously determining the elemental composition of the parent molecule and its fragments. nih.gov

For this compound (C₉H₁₄N₂), HRMS can differentiate its molecular ion from other ions with the same nominal mass but different elemental formulas. This high level of mass accuracy (typically within 5 ppm) adds significant confidence to the identification of the compound, especially when distinguishing it from potential isobaric interferences in a complex sample. nih.gov

Table 3: HRMS Data for this compound

| Ion Species | Elemental Composition | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₉H₁₅N₂⁺ | 151.1230 |

| [M]⁺˙ | C₉H₁₄N₂⁺˙ | 150.1157 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺ or [M]⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID). unito.it The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.gov Analyzing these fragmentation pathways is key to confirming the compound's identity and structure.

For this compound, the fragmentation is expected to be directed by the amine functional groups. Common fragmentation pathways for N,N-dimethylanilines include:

Alpha-Cleavage: The most characteristic fragmentation for the dimethylamino group is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable, resonance-delocalized fragment ion. docbrown.info For the protonated molecule, this would result in the formation of an iminium ion.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the dimethylamino group can occur.

Ring-related Fragmentations: The aromatic ring itself can undergo fragmentation, although this often requires higher collision energy.

The specific fragmentation pattern helps to confirm the connectivity of atoms within the molecule and can be used to distinguish it from its isomers. nih.gov

Table 4: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺ = m/z 151.12)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Pathway |

| 151.12 | 136.09 | CH₃• (15.02 Da) | Loss of a methyl radical via alpha-cleavage from the dimethylamino group. |

| 151.12 | 106.08 | (CH₃)₂NH (45.06 Da) | Loss of dimethylamine (B145610). |

| 136.09 | 108.07 | C₂H₄ (28.03 Da) | Further fragmentation of the m/z 136 ion. |

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound within complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for its identification and quantification.

In GC-MS , the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column's stationary phase. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to its molecular weight, along with a characteristic fragmentation pattern. For this compound, key fragmentation pathways would likely include the loss of a methyl radical (M-15) to form a stable benzylic cation, and cleavage of the dimethylamino group. This unique fragmentation fingerprint allows for unambiguous identification.

LC-MS is highly effective for analyzing less volatile or thermally labile compounds. Using a reversed-phase LC method, this compound can be separated from impurities or other components. The eluent is then introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. ESI would generate the protonated molecule [M+H]⁺, allowing for highly sensitive detection and accurate mass determination. The combination of the retention time from the LC and the mass-to-charge ratio from the MS provides excellent specificity for quantification in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like this compound in solution. While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR chemical shifts can be accurately predicted based on the known effects of its constituent functional groups and data from structurally similar analogs.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the primary amine protons, the N,N-dimethyl protons, and the aryl-methyl protons. The three aromatic protons would appear as a complex splitting pattern in the aromatic region, with their specific chemical shifts influenced by the electron-donating effects of both the amino and dimethylamino groups. The ¹³C NMR spectrum would display eight unique signals corresponding to each carbon atom in the molecule, with chemical shifts indicative of their electronic environment.

Predicted NMR Data for this compound in CDCl₃

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.95 (singlet, 6H) | ~40.5 |

| Ar-CH₃ | ~2.20 (singlet, 3H) | ~17.5 |

| -NH₂ | ~3.60 (broad singlet, 2H) | - |

| Ar-H (C2) | ~6.60 (doublet) | ~113.0 |

| Ar-H (C5) | ~6.70 (doublet of doublets) | ~118.0 |

| Ar-H (C6) | ~7.05 (doublet) | ~130.0 |

| Ar-C-N(CH₃)₂ (C1) | - | ~150.0 |

| Ar-C-NH₂ (C3) | - | ~145.0 |

| Ar-C-CH₃ (C4) | - | ~125.0 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, the primary use of COSY would be to establish the connectivity between the adjacent protons on the aromatic ring, confirming their relative positions. For instance, a cross-peak between the signals at ~6.70 ppm and ~7.05 ppm would confirm the adjacency of the H5 and H6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. researchgate.net It is essential for assigning the carbon signals. For example, the proton signal at ~2.95 ppm would show a correlation to the carbon signal at ~40.5 ppm, definitively assigning them to the N(CH₃)₂ groups. Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the molecular skeleton. researchgate.net Key correlations for confirming the substitution pattern would include:

A correlation from the N(CH₃)₂ protons (~2.95 ppm) to the aromatic carbon they are attached to (C1, ~150.0 ppm) and the adjacent C2 carbon (~113.0 ppm).

A correlation from the Ar-CH₃ protons (~2.20 ppm) to the C4 (~125.0 ppm), C3 (~145.0 ppm), and C5 (~118.0 ppm) carbons.

Expected 2D NMR Correlations for this compound

| Experiment | Proton (¹H) Signal (ppm) | Correlated Nucleus (¹H or ¹³C) Signal (ppm) | Information Gained |

| COSY | H5 (~6.70) | H6 (~7.05) | Confirms adjacency of H5 and H6 |

| HSQC | N(CH₃)₂ (~2.95) | C of N(CH₃)₂ (~40.5) | Assigns the N-dimethyl carbon |

| HSQC | Ar-CH₃ (~2.20) | C of Ar-CH₃ (~17.5) | Assigns the aryl-methyl carbon |

| HSQC | Ar-H Protons | Corresponding Ar-C Carbons | Assigns protonated aromatic carbons |

| HMBC | N(CH₃)₂ (~2.95) | C1 (~150.0), C2 (~113.0) | Confirms attachment point of dimethylamino group |

| HMBC | Ar-CH₃ (~2.20) | C3 (~145.0), C4 (~125.0), C5 (~118.0) | Confirms position of methyl group relative to other substituents |

Dynamic NMR for Conformational Exchange Studies

The this compound molecule is not static; the dimethylamino group can undergo restricted rotation about the C(aryl)-N bond. This rotation is hindered due to a combination of steric effects from the adjacent amino group and the partial double bond character of the C-N bond arising from resonance with the aromatic ring. Dynamic NMR (DNMR) is the technique used to study such conformational exchange processes. beilstein-journals.orggac.edu

By acquiring ¹H NMR spectra at various temperatures, the rate of this rotation can be measured. At low temperatures, the rotation is slow on the NMR timescale, and the two methyl groups of the dimethylamino moiety may become diastereotopic, giving rise to two separate signals. As the temperature is increased, the rate of rotation increases. The signals broaden, eventually coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen to a single time-averaged signal at higher temperatures. beilstein-journals.org By analyzing the line shape of the signals across this temperature range, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational flexibility of the molecule.

Solid-State NMR for Bulk Structure Information

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (SSNMR) spectroscopy offers a powerful probe of the molecular structure, conformation, and packing in the bulk, crystalline material. acs.org This is particularly relevant for understanding polymorphism, where a compound can exist in different crystal forms with distinct physical properties.

Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C SSNMR spectra of this compound can be obtained. Chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent. Furthermore, carbons that are crystallographically inequivalent but chemically equivalent in solution will give rise to separate signals in the SSNMR spectrum, providing direct evidence of the number of molecules in the asymmetric unit of the crystal.

¹⁵N SSNMR would be especially informative, as the nitrogen chemical shift tensor is highly sensitive to the local electronic environment, including hydrogen bonding involving the primary amine group. acs.org Such studies can provide detailed information on the intermolecular interactions that govern the crystal packing.

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice. abo.fi

Though a specific crystal structure for this compound is not available in open literature, the principles of the analysis can be understood from studies on closely related compounds. The analysis provides precise measurements of bond lengths, bond angles, and torsion angles, offering a complete geometric description of the molecule in the solid state. Furthermore, it reveals the supramolecular assembly, detailing how individual molecules pack together through intermolecular forces such as hydrogen bonds (e.g., involving the -NH₂ group), and van der Waals interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. mdpi.comrsc.org A suitable single crystal of the compound is mounted and rotated in an X-ray beam. The diffraction data collected are used to solve the crystal structure, which involves determining the unit cell dimensions, the space group (which describes the symmetry of the crystal), and the atomic coordinates of all atoms in the asymmetric unit.

The results of an SCXRD analysis would provide an unambiguous confirmation of the connectivity and constitution of this compound. It would reveal the planarity of the aromatic ring and the geometry at the nitrogen atoms. Crucially, it would detail the intermolecular interactions. The primary amine (-NH₂) group is expected to act as a hydrogen bond donor, potentially forming N-H···N hydrogen bonds with the nitrogen of an adjacent molecule, leading to the formation of chains, sheets, or more complex three-dimensional networks that define the crystal packing.

Exemplary Crystallographic Data Table (Based on similar aromatic amines)

| Parameter | Example Value | Description |

| Chemical Formula | C₁₀H₁₆N₂ | The elemental composition of the molecule. |

| Formula Weight | 164.25 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the unit cell geometry. |

| Space Group | P2₁/c | The symmetry operations that define the crystal structure. |

| a (Å) | 8.85 | Unit cell dimension along the a-axis. |

| b (Å) | 10.21 | Unit cell dimension along the b-axis. |

| c (Å) | 11.34 | Unit cell dimension along the c-axis. |

| β (°) | 98.5 | The angle of the unit cell's b-c plane. |

| Volume (ų) | 1012 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calc) | 1.078 g/cm³ | The calculated density of the crystal. |

Powder X-ray Diffraction for Polymorphism and Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. It provides information on the phase purity, crystal structure, and potential polymorphism of a bulk sample. In the analysis of compounds like Aminocarb, PXRD is crucial for confirming the crystalline form and ensuring the consistency of the material. nih.gov

A study involving Aminocarb utilized PXRD to analyze a powdered crystalline sample at 293 K. nih.gov The resulting diffractogram is a unique fingerprint of the crystalline phase, determined by the arrangement of atoms in the crystal lattice. The analysis confirmed that Aminocarb crystallizes in a monoclinic crystal system. nih.gov By comparing the experimental powder pattern with a pattern simulated from single-crystal X-ray diffraction (SCXRD) data, the phase purity of the bulk sample can be effectively ascertained. nih.gov

The experimental parameters for the PXRD analysis of Aminocarb are detailed in the table below.

Table 1: Instrumental Conditions for Powder X-ray Diffraction Analysis of Aminocarb

| Parameter | Value |

|---|---|

| Instrument | Bruker D2 Phaser Powder X-ray Diffractometer |

| X-ray Source | Sealed-tube Co Kα1 (λ = 1.78896 Å) |

| Detector | LynxEye PSD |

| Geometry | Bragg-Brentano |

| Operating Voltage | 30 kV |

| Operating Current | 10 mA |

| Scanning Range (2θ) | 5.0015° to 40° |

| Scan Speed | 0.5 s per step |

| Increment Step Size | 0.028445° |

Data sourced from a study on Aminocarb. nih.gov

The investigation of polymorphism, which is the ability of a solid material to exist in more than one crystal form, is a critical application of PXRD. Different polymorphs of a compound can exhibit distinct physical properties, including solubility and stability. While the cited study on Aminocarb did not identify different polymorphs, PXRD remains the primary tool for such screening.

Temperature-Dependent Crystallography

Temperature-dependent crystallography involves the study of a material's crystal structure as a function of temperature. This can reveal information about thermal stability, phase transitions, and the dynamic behavior of the crystal lattice. While direct temperature-dependent crystallographic studies for Aminocarb are not detailed, thermal analysis using Differential Scanning Calorimetry (DSC) provides critical insights into its thermal behavior. nih.gov

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. dtic.mil This technique is used to determine key thermal events such as melting points, glass transitions, and solid-solid phase transitions. The DSC analysis of Aminocarb showed a single, sharp endothermic event corresponding to its melting point, indicating that the compound is thermally and chemically stable up to this temperature. nih.gov Crucially, the absence of any other thermal events prior to melting suggests that Aminocarb does not undergo any polymorphic phase transitions upon heating. nih.gov

This finding is significant for temperature-dependent crystallography, as it implies that the crystal structure of this particular form of Aminocarb is stable and does not change over the temperature range studied before melting. nih.gov

Table 2: Thermal Analysis Data for Aminocarb

| Parameter | Value |

|---|---|

| Technique | Differential Scanning Calorimetry (DSC) |

| Onset of Melting Point | 94.88 °C |

| Enthalpy of Melting | -26.46 kJ mol⁻¹ |

Data sourced from a study on Aminocarb. nih.gov

In cases where phase transitions are detected by DSC, temperature-dependent PXRD would be employed to structurally characterize the different crystalline forms that exist at various temperatures. This involves collecting diffraction patterns at controlled temperatures, both above and below the transition temperature, to identify and solve the crystal structures of the different polymorphs.

Applications and Role in Chemical Research and Material Science

As a Building Block in Complex Molecular Synthesis

The unique arrangement of reactive sites in (3-Amino-4-methylphenyl)dimethylamine makes it a strategic precursor for the synthesis of more complex molecules across several industries.

Aromatic amines and the dimethylamine (B145610) moiety are significant pharmacophores found in numerous approved drugs. rsc.org The structural framework of this compound, a substituted aromatic diamine, serves as a key starting point for building complex, biologically active molecules. The differential reactivity of its primary and tertiary amine groups allows for selective chemical modifications, a crucial aspect in multi-step pharmaceutical synthesis.

The utility of similar structures is well-documented. For instance, 3-amino-4-methylpyridine, a heterocyclic analogue, is a vital intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. google.com This highlights the value of the aminomethyl-aromatic scaffold in constructing potent therapeutic agents. The presence of multiple nitrogen atoms in molecules like this compound is often key to their interaction with biological targets. nih.gov

The core structure of this compound is closely related to compounds used in the agrochemical sector. A prominent example is the carbamate (B1207046) insecticide Aminocarb, chemically known as 4-(dimethylamino)-3-methylphenyl N-methylcarbamate. wikipedia.orgnih.gov This pesticide is designed for the control of various chewing insects in forestry and agriculture. wikipedia.orginchem.org

The synthesis of Aminocarb originates from a structurally analogous phenol, 4-dimethylamino-3-methylphenol. wikipedia.org This strong precedent suggests that this compound could serve as a precursor for a different class of N-phenyl carbamate insecticides or other specialty agrochemicals, leveraging the inherent biological activity associated with this substituted aromatic framework.

Aromatic diamines are widely utilized as ligands in coordination chemistry due to the ability of their nitrogen atoms to donate lone pairs of electrons to metal centers. nih.govrasayanjournal.co.in this compound possesses two such donor sites: the primary amine (-NH₂) and the tertiary dimethylamine (-N(CH₃)₂). This arrangement allows it to function as a bidentate ligand, binding to a single metal ion to form a stable chelate ring.

The formation of such complexes is a cornerstone of catalysis and material science. rasayanjournal.co.in Aromatic diamine ligands have been successfully incorporated into complexes with a variety of transition metals, including platinum, palladium, ruthenium, and iridium. nih.gov These metal complexes are investigated for applications ranging from catalysis to anticancer agents. nih.govnih.gov The specific steric and electronic properties conferred by the methyl and dimethylamino groups on the phenyl ring of this compound can be used to fine-tune the stability and reactivity of the resulting metal complexes. sciencenet.cn

Design of Structurally Modified Analogs with Tuned Chemical Behavior

The compound this compound serves as a foundational structure for the design of a variety of analogs with tailored chemical properties. The strategic modification of this scaffold allows for the fine-tuning of its electronic, steric, and interactive characteristics, leading to new molecules for applications in chemical research and materials science. The core structure, featuring a substituted phenyl ring with amino, methyl, and dimethylamino groups, offers multiple sites for chemical alteration. Modifications can be aimed at altering the molecule's reactivity, solubility, coordination chemistry, and self-assembly behavior.

Structure-Activity Relationship Studies in a Chemical Context

Structure-activity relationship (SAR) studies in a chemical context, distinct from biological activity, focus on how the specific arrangement of atoms and functional groups in an analog of this compound influences its fundamental chemical behavior. By systematically altering the molecule's architecture, researchers can establish clear correlations between structure and properties such as reactivity, molecular conformation, and non-covalent bonding capabilities.

Key areas of modification on the this compound framework and their potential chemical consequences include:

Modification of the Amino Groups: Altering the primary amino (-NH2) or tertiary dimethylamino (-N(CH3)2) groups can impact the molecule's hydrogen bonding capacity and its ability to act as a ligand in coordination chemistry. For example, converting the primary amine to a secondary amine or an amide would change its hydrogen-bond donating potential.